N-(biphenyl-2-yl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-{[1,1’-BIPHENYL]-2-YL}-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a chlorophenyl group, and a piperidine ring
Preparation Methods
The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the biphenyl and chlorophenyl intermediates, followed by their coupling with the piperidine ring. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Nucleophilic Substitution:
Amide Bond Formation: The final step often involves the formation of the amide bond between the piperidine ring and the carboxamide group.
Chemical Reactions Analysis
N-{[1,1’-BIPHENYL]-2-YL}-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N-{[1,1’-BIPHENYL]-2-YL}-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: Its structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-{[1,1’-BIPHENYL]-2-YL}-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
- N-(3-chlorophenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide
- 1-[(3-chlorophenyl)methanesulfonyl]-N-[(pyridin-4-yl)methyl]piperidine-3-carboxamide These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C25H25ClN2O3S |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(2-phenylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H25ClN2O3S/c26-22-10-6-7-19(17-22)18-32(30,31)28-15-13-21(14-16-28)25(29)27-24-12-5-4-11-23(24)20-8-2-1-3-9-20/h1-12,17,21H,13-16,18H2,(H,27,29) |
InChI Key |
SYIAROHLJQDBDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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